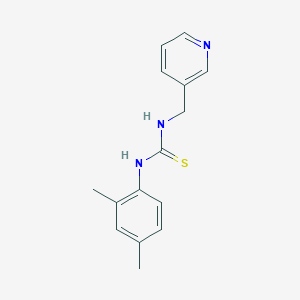

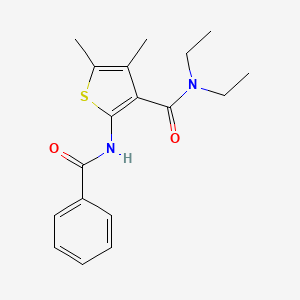

N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives involves a sequence of reactions that typically start from isothiocyanates reacting with amines. While specific synthesis details for "N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea" are not directly found, related compounds provide insight into potential synthetic routes. For instance, Koch et al. (2001) reported the self-assembly of metallomacrocyclic complexes with thiourea derivatives, indicating a methodological approach that might be applicable to synthesizing similar thiourea compounds (Koch et al., 2001).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of the thiourea moiety, which imparts significant chemical properties to these compounds. Guohua et al. (2011) and Saeed et al. (2005) have provided insights into the crystal and molecular structures of similar thiourea compounds, emphasizing the intramolecular and intermolecular hydrogen bonding that stabilizes their structures (Guohua, 2011); (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thioureas are known for their reactivity towards electrophiles, nucleophiles, and participation in coordination chemistry. The research by Koch et al. (2001) on metallomacrocyclic complexes highlights the role of thiourea derivatives in forming complex structures with metals, which can be a basis for understanding the chemical reactivity of "N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea" (Koch et al., 2001).

Physical Properties Analysis

The physical properties of thiourea derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in synthesis and materials science. While specific data for "N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea" are not provided, the characterization of similar compounds, such as those by Saeed and Parvez (2005), offer a comparative perspective on what might be expected for this compound (Saeed & Parvez, 2005).

Wissenschaftliche Forschungsanwendungen

Hydroxyl Radical Scavenging and Protection Against Neutrophil-Mediated Tissue Damage

N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea derivatives, such as thiourea and dimethylthiourea, have been studied for their ability to scavenge hydroxyl radicals (.OH). They have also been observed to scavenge hypochlorous acid (HOCl), a potent oxidant produced by neutrophil myeloperoxidase. This scavenging ability suggests potential protection against neutrophil-mediated tissue damage, although it also indicates that the protective effects cannot be solely attributed to .OH scavenging (Wasil et al., 1987).

Metal Complex Formation and Structural Analysis

Studies have shown that thiourea derivatives can form metallomacrocyclic complexes with metals such as Ni(II) and Pd(II). These complexes have been synthesized and characterized, with a focus on their crystal and molecular structures. Such complexes are of interest for their potential applications in materials science and coordination chemistry (Koch et al., 2001).

Anticancer Activity and Molecular Docking Studies

Thiourea derivatives have been investigated for their potential anticancer activity. Quantum chemical computations and molecular docking studies have been used to assess the inhibitory nature of these compounds against specific proteins like BRAF (V600E) protein kinase. These studies suggest potential antineoplastic activities of thiourea derivatives (Kirishnamaline et al., 2021).

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-11-5-6-14(12(2)8-11)18-15(19)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYOQHQXPVUCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NCC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)